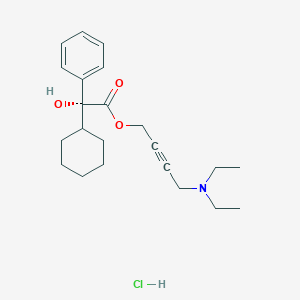

Oxybutynin chloride, (R)-

Description

Historical Perspectives and Evolution of Oxybutynin (B1027) Research

The understanding of (R)-Oxybutynin is rooted in the broader history of oxybutynin research, which began with the study of the racemic compound and gradually progressed to a more nuanced, enantiomer-specific investigation.

Oxybutynin was first approved for medical use in the United States in 1975. wikipedia.orgnih.gov Early research characterized it as a tertiary amine with both anticholinergic (antimuscarinic) and direct antispasmodic effects on smooth muscle. hres.canih.gov The mechanism of action was identified as competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors, leading to the relaxation of the bladder's detrusor muscle. nih.govbionity.com Additionally, it was found to have direct spasmolytic properties as a calcium antagonist and local anesthetic, though these effects occur at concentrations much higher than those used clinically. bionity.com

Initial clinical investigations and cystometric studies in patients with uninhibited neurogenic bladder demonstrated that racemic oxybutynin chloride increases bladder capacity, reduces the frequency of uninhibited detrusor muscle contractions, and delays the initial urge to void. hres.cahres.ca These foundational studies established its efficacy in managing symptoms of overactive bladder and paved the way for its widespread use. nih.govscielo.br

The commercial formulation of oxybutynin is a 50:50 racemic mixture of its (R)- and (S)-enantiomers. hres.canih.govnih.gov A pivotal shift in the research landscape occurred with the discovery that the pharmacological activities of these two isomers are not equal. Scientific inquiry revealed that the potent antimuscarinic activity of oxybutynin resides almost exclusively in the (R)-enantiomer. hres.canih.govfda.govwikipedia.orgprobes-drugs.org Conversely, the (S)-enantiomer is essentially devoid of anticholinergic activity at clinically relevant doses. wikipedia.orgbionity.com

This discovery prompted a new wave of research focused on isolating and characterizing the individual enantiomers. Studies were designed to compare the effects of (R)-Oxybutynin, (S)-Oxybutynin, and the racemate [(R/S)OXY] in both in vitro and in vivo models. nih.gov These investigations confirmed stereoselective antimuscarinic effects at M1, M2, and M3 receptor subtypes, with the activity of the racemate being attributed predominantly to the (R)-enantiomer. nih.gov This focus on the specific pharmacology of (R)-Oxybutynin marked a significant evolution from the initial understanding of the racemic drug.

Significance of Enantiomeric Specificity in Pharmaceutical Research

The case of oxybutynin highlights a fundamental principle in pharmacology: stereoisomerism, or the three-dimensional arrangement of atoms in a molecule, can have profound implications for biological activity.

Oxybutynin contains a single chiral center, leading to the existence of two enantiomers ((R) and (S)) that are non-superimposable mirror images of each other. mdpi.combionity.com This difference in spatial configuration dictates how each isomer interacts with chiral biological targets, such as muscarinic receptors. Research has conclusively shown that the (R)-enantiomer is the more potent anticholinergic agent. wikipedia.orgbionity.comnih.gov In contrast, other properties of oxybutynin, such as its calcium antagonism and local anesthetic effects, are not stereospecific. wikipedia.orgbionity.com

The active metabolite of oxybutynin, N-desethyloxybutynin (DEO), also exhibits stereoisomerism, and experimental studies have similarly found that its antimuscarinic activity mainly resides in the (R)-isomer. researchgate.net The stereoselective metabolism of oxybutynin is also evident, with different routes of administration leading to different plasma concentrations and patterns of the enantiomers of both the parent drug and its active metabolite. researchgate.netnih.gov

| Compound | Primary Activity | Relative Potency/Comment |

|---|---|---|

| (R)-Oxybutynin | Potent Anticholinergic (Antimuscarinic) | Predominantly responsible for the antimuscarinic effects of the racemic mixture. hres.canih.govwikipedia.orgprobes-drugs.orgnih.gov |

| (S)-Oxybutynin | Essentially no anticholinergic activity | Significantly weaker antimuscarinic activity compared to the (R)-enantiomer. mdpi.comwikipedia.orgnih.gov |

| Racemic Oxybutynin | Anticholinergic and Spasmolytic | Anticholinergic activity is derived from the (R)-enantiomer; spasmolytic effects are not stereospecific. wikipedia.orgbionity.com |

The primary rationale for investigating the isolated (R)-enantiomer was to determine if its administration alone could offer pharmacological advantages over the racemic mixture. nih.gov The hypothesis was that by using only the active isomer, it might be possible to achieve the desired therapeutic effect with a different efficacy or side-effect profile.

However, research comparing (R)-Oxybutynin to the racemate found that the isolated enantiomer offered no significant clinical or pharmacological benefit over the mixture in terms of its therapeutic and side-effect profile. wikipedia.orgbionity.comnih.gov Studies showed that (R)-Oxybutynin and racemic oxybutynin were equipotent in their effects on bladder pressure, as well as on side effects like mydriasis (pupil dilation) and salivation. nih.gov This suggested that the activity of racemic oxybutynin is almost entirely due to the (R)-enantiomer, and separating it did not improve its therapeutic index. nih.govresearchgate.net

| Compound | Muscarinic Receptor Subtype Affinity | Key Finding |

|---|---|---|

| (R)-Oxybutynin | Slightly more selective for M1 and M3 over M2 receptors. nih.gov Potently displaces binding at M1, M3, and M4 receptors. benthamdirect.com | Demonstrates high affinity for the receptor subtypes involved in bladder contraction (M3) and salivary secretion (M1, M3). nih.govbenthamdirect.com |

| (S)-Oxybutynin | Significantly lower affinity for all muscarinic receptor subtypes compared to the (R)-enantiomer. nih.gov | The isomeric potency ratio [(S)OXY/(R)OXY] ranged from 12 to 88 across different receptor subtypes. nih.gov |

Research Gaps and Future Directions in (R)-Oxybutynin Chloride Studies

Despite extensive research, several areas regarding (R)-Oxybutynin chloride warrant further investigation. A significant research gap is the full therapeutic potential of the (S)-enantiomer, which may possess useful spasmolytic properties without the anticholinergic effects, although it has not been clinically tested for these indications. wikipedia.orgbionity.com

Future research directions are likely to focus on several key areas. One area is the development of novel drug delivery systems to optimize the pharmacokinetic profile, potentially improving the therapeutic index of the racemic mixture, which contains the active (R)-enantiomer. nih.govresearchgate.net Another avenue involves exploring combination therapies, such as pairing low doses of oxybutynin with other agents, which is currently the subject of clinical trials. wjgnet.com

Furthermore, recent research has focused on elucidating the definitive crystal structure of oxybutynin hydrochloride using advanced techniques like Microcrystal Electron Diffraction (MicroED). nih.govbiorxiv.org This detailed structural information allows for more precise molecular docking studies to investigate the binding mechanism between (R)-Oxybutynin and the M3 muscarinic receptor, which could be invaluable for the design and optimization of future drugs. biorxiv.org As concerns about the cognitive side effects of long-term anticholinergic use grow, there is also a push towards developing safer, more targeted alternatives, a field where a deeper understanding of the (R)-enantiomer's receptor interactions is critical. reprocell.comeinj.org

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(diethylamino)but-2-ynyl (2R)-2-cyclohexyl-2-hydroxy-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3.ClH/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20;/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3;1H/t22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWIJYDAEGSIQPZ-FTBISJDPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@@](C1CCCCC1)(C2=CC=CC=C2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207344-05-5 | |

| Record name | Oxybutynin chloride, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1207344055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aroxybutynin chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JWB87T68BN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for R Oxybutynin Chloride

Enantioselective Synthesis Strategies

The synthesis of enantiomerically pure (R)-Oxybutynin chloride necessitates strategies that can effectively control the stereochemistry at the chiral center. These strategies include the use of chiral auxiliaries, asymmetric catalysis, and chemoenzymatic routes.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgnumberanalytics.com In the context of (R)-Oxybutynin synthesis, a chiral auxiliary can be attached to a precursor molecule to guide a subsequent stereoselective transformation, after which the auxiliary is removed to yield the desired enantiomerically enriched product. numberanalytics.com

One common approach involves the use of chiral auxiliaries derived from readily available natural products like amino acids or pseudoephedrine. wikipedia.orgnih.gov For instance, a carboxylic acid precursor to (R)-Oxybutynin can be reacted with a chiral auxiliary, such as (1S,2S)-pseudoephenamine, to form a diastereomeric amide. nih.gov Deprotonation of this amide followed by reaction with an electrophile proceeds with high diastereoselectivity, directed by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid, which can then be converted to (R)-Oxybutynin. The effectiveness of this approach lies in the ability to separate the diastereomeric intermediates, often through crystallization, to achieve high enantiomeric purity. thieme-connect.com

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Type of Reaction | Reference |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylations | numberanalytics.com |

| Pseudoephedrine | Aldol (B89426) Reactions | numberanalytics.com |

| (1S,2S)-Pseudoephenamine | Asymmetric Alkylations | nih.gov |

| trans-2-Phenylcyclohexanol | Ene Reactions | wikipedia.org |

Asymmetric Catalysis in (R)-Oxybutynin Synthesis

Asymmetric catalysis offers a more efficient alternative to the use of stoichiometric chiral auxiliaries by employing a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. nii.ac.jp Various catalytic asymmetric methods have been explored for the synthesis of key intermediates of (R)-Oxybutynin.

One notable example is the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. researchgate.net This reaction, catalyzed by a chiral gadolinium complex, produces a cyanohydrin intermediate with high enantiomeric excess (ee). researchgate.net This intermediate can then be converted to the crucial α-hydroxy carboxylic acid segment of (R)-Oxybutynin in an enantiomerically pure form. researchgate.net Another approach involves the palladium-catalyzed asymmetric allylic alkylation (AAA) to construct the quaternary stereocenter. thieme-connect.com This method has been applied in a formal synthesis of (S)-oxybutynin, which can be adapted for the (R)-enantiomer. thieme-connect.comnih.gov

Furthermore, L-proline-catalyzed asymmetric aldol reactions between cyclohexanone (B45756) and ethyl 2-oxo-2-phenylacetate have been shown to produce an intermediate ester with good yield and high enantiomeric excess. mdpi.com However, the subsequent conversion to the pure acid requires multiple steps. mdpi.com

Table 2: Asymmetric Catalytic Approaches for Oxybutynin (B1027) Intermediates

| Catalytic Method | Key Intermediate | Catalyst/Reagent | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Enantioselective Cyanosilylation | Cyanohydrin | Chiral Gadolinium Complex | 94% ee | researchgate.net |

| Asymmetric Aldol Reaction | Aldol Adduct Ester | L-proline | 96% ee | mdpi.com |

| Asymmetric Dihydroxylation | Diol | Osmium Tetroxide (Sharpless) | 92% ee | mdpi.comresearchgate.net |

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the selectivity of enzymes with the efficiency of chemical reactions to achieve highly enantiopure products. scholarsportal.info Enzymatic resolution of racemic mixtures is a common chemoenzymatic strategy. For the synthesis of (R)-Oxybutynin, this could involve the enzymatic resolution of a racemic intermediate, such as racemic 2-cyclohexyl-2-hydroxy-2-phenylacetic acid or a related cyanohydrin. mdpi.com While specific examples for (R)-Oxybutynin are not extensively detailed in the provided context, the principle has been applied to structurally related compounds, indicating its potential applicability. mdpi.comscholarsportal.info

Stereochemical Purity and Impurity Profiling

Ensuring the stereochemical purity of (R)-Oxybutynin chloride is critical. This involves the use of precise analytical techniques to determine the enantiomeric excess and to identify and characterize any stereoisomeric impurities.

Analytical Techniques for Enantiomeric Excess Determination

The enantiomeric excess (ee) is a measure of the purity of a chiral substance. pharmaguru.co Several analytical techniques are employed to determine the ee of (R)-Oxybutynin. pharmaguru.co

Chiral High-Performance Liquid Chromatography (HPLC): This is the most common method for separating and quantifying enantiomers. pharmaguru.coresearchgate.net Chiral stationary phases (CSPs), often based on polysaccharides like amylose (B160209) or cellulose (B213188) derivatives, are used to achieve separation. mdpi.comresearchgate.net For oxybutynin, an Amycoat [tris-(3,5-dimethylphenyl carbamate)] column has been used to resolve the enantiomers. researchgate.net

Gas Chromatography (GC) with a Chiral Column: Similar to HPLC, chiral GC can also be used for enantiomeric separation. pharmaguru.conih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: The use of chiral shift reagents in NMR can allow for the differentiation and quantification of enantiomers. pharmaguru.co

Circular Dichroism (CD) Spectroscopy: This technique can be used for the rapid determination of ee, especially when coupled with a chiral host that interacts differently with each enantiomer. nih.gov

Capillary Electrophoresis (CE): CE is another effective technique for separating chiral compounds, particularly for ionogenic and hydrophilic molecules. researchgate.net

Table 3: Analytical Techniques for Enantiomeric Excess (ee) Determination

| Technique | Principle | Application to (R)-Oxybutynin | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase | Separation and quantification of (R)- and (S)-Oxybutynin | mdpi.compharmaguru.coresearchgate.net |

| Chiral GC | Differential interaction with a chiral stationary phase | Separation and quantification of enantiomers | pharmaguru.conih.gov |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra | Quantification of enantiomeric composition | pharmaguru.co |

Scale-Up Considerations for Industrial and Research Applications

The transition of the synthesis of (R)-Oxybutynin chloride from a laboratory setting to industrial-scale production, or even to larger-scale batches for extensive research applications, presents a unique set of challenges and requires significant process optimization. While the fundamental chemical reactions remain the same, the physical and engineering aspects of the process change dramatically with scale.

One patented method for preparing (R)-Oxybutynin hydrochloride with high enantiomeric purity involves the resolution of cyclohexylphenyl glycolic acid. bruker.com Another approach to obtaining the racemic mixture, which can then be resolved, involves the condensation of methyl phenylcyclohexylglycolate and 4-diethylamino-2-butynyl acetate (B1210297). globalresearchonline.net

Key Challenges in Scale-Up:

The scale-up of these synthetic routes introduces several critical challenges that must be addressed to ensure a safe, efficient, and economically viable process. These include:

Heat Transfer and Temperature Control: Exothermic reactions, such as the Grignard reaction, can be managed effectively in small laboratory flasks. However, on an industrial scale, the surface-area-to-volume ratio decreases significantly, making heat dissipation a major concern. Inadequate temperature control can lead to side reactions, reduced yield, and the formation of impurities that are difficult to remove. Large-scale reactors require sophisticated cooling systems and careful control of reagent addition rates to manage the heat generated.

Mass Transfer and Mixing: Ensuring homogeneous mixing of reactants is crucial for consistent reaction progress and to avoid localized "hot spots." In large reactors, achieving efficient mixing can be challenging. The choice of impeller design, agitation speed, and baffle configuration are critical parameters that need to be optimized during scale-up.

Reagent Handling and Stoichiometry: The handling of large quantities of hazardous or reactive reagents, such as thionyl chloride or Grignard reagents, requires specialized equipment and stringent safety protocols. mdpi.com Precise control of stoichiometry is also more challenging at scale, and any deviations can impact yield and purity.

Solvent Selection and Recovery: The choice of solvent is critical not only for the reaction chemistry but also for process safety, environmental impact, and economic viability. On an industrial scale, solvent recovery and recycling are essential to minimize costs and waste. The physical properties of the solvent, such as boiling point and viscosity, also affect heat and mass transfer.

Product Isolation and Purification: The method of product isolation and purification must be scalable. Techniques like column chromatography, which are common in the laboratory, are often not practical or economical for large-scale production. nih.gov Crystallization is a preferred method for purification at an industrial scale as it can be highly effective for achieving high purity and can be scaled up more readily. nih.gov The development of a robust crystallization process, including solvent selection, cooling profiles, and seeding strategies, is a critical part of scale-up.

Enantiomeric Purity: Achieving and maintaining high enantiomeric purity is paramount. Chiral resolution methods, such as the formation of diastereomeric salts with a chiral resolving agent like D-malic acid, are often employed. mdpi.com The efficiency of the resolution and the recovery of the desired enantiomer can be sensitive to scale. High-performance liquid chromatography (HPLC) is used for analysis but is not a viable method for large-scale separation. mdpi.com

Process Optimization for Different Scales:

The specific requirements for the synthesis of (R)-Oxybutynin chloride will vary depending on the intended application, whether for smaller-scale research purposes or large-scale industrial manufacturing.

Table 1: Comparison of Scale-Up Considerations for (R)-Oxybutynin Chloride Synthesis

| Consideration | Research Scale (grams to kgs) | Industrial Scale (multi-kgs to tons) |

| Primary Goal | Flexibility, speed, access to diverse analogs | Cost-effectiveness, robustness, safety, regulatory compliance |

| Equipment | Standard laboratory glassware, rotary evaporators, flash chromatography systems | Large glass-lined or stainless steel reactors, process control systems, filtration and drying equipment, solvent recovery units |

| Process Control | Manual control of temperature, addition rates | Automated process control (e.g., using Process Analytical Technology - PAT) for critical parameters |

| Purification Method | Flash column chromatography, preparative HPLC, crystallization | Primarily crystallization, distillation, extraction |

| Yield Optimization | Important, but may be sacrificed for speed or purity | Critical for economic viability; extensive process development to maximize yield |

| Impurity Profile | Characterized, but may be less stringent depending on the research need | Rigorously controlled and monitored to meet regulatory standards (e.g., USP) researchgate.net |

| Documentation | Laboratory notebook | Detailed batch records, validation reports, and documentation for regulatory submission |

Industrial Scale-Up Example: Transesterification Process

A patent for the synthesis of racemic oxybutynin describes a transesterification reaction that can be adapted for the (R)-enantiomer. globalresearchonline.net The process involves reacting methyl phenyl cyclohexyl glycolate (B3277807) with 4-diethylamino-2-butynyl acetate in n-heptane with sodium methoxide (B1231860) as a catalyst. globalresearchonline.net

Table 2: Illustrative Comparison of Lab vs. Industrial Scale for Transesterification Step

| Parameter | Laboratory Scale (e.g., 10g) | Potential Industrial Scale (e.g., 100kg) |

| Reactors | 250 mL round-bottom flask | 1000 L glass-lined reactor |

| Heating/Cooling | Heating mantle, ice bath | Jacket with heating/cooling fluid, internal coils |

| Agitation | Magnetic stirrer | Multi-stage impeller system |

| Reagent Addition | Manual addition via dropping funnel | Controlled addition via metering pumps |

| Work-up | Separatory funnel extractions | Liquid-liquid extraction in the reactor or dedicated extraction vessel |

| Product Isolation | Rotary evaporation, small-scale filtration | Centrifugation or large-scale filtration, vacuum drying |

| Yield | Typically 70-85% | Optimized to >90% through process control |

| Cycle Time | ~8-12 hours | Optimized for efficiency, potentially longer due to slower heating/cooling and transfer times |

Research Applications Scale-Up:

For research applications, the synthesis of (R)-Oxybutynin chloride may be required in larger quantities than typical laboratory-scale experiments, for example, for preclinical studies. In this context, the focus may be less on cost optimization and more on producing a sufficient quantity of high-purity material in a timely manner. While full-scale industrial equipment may not be necessary, pilot-plant scale reactors (e.g., 20-100 L) are often used. The purification methods might still rely on large-scale chromatography if crystallization proves difficult to develop quickly for a specific analog or if very high purity is required for initial studies.

Molecular Mechanisms and Receptor Pharmacology of R Oxybutynin Chloride

Muscarinic Receptor Binding Dynamics

(R)-Oxybutynin exerts its effects by acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). bionity.com The antimuscarinic activity of the racemic mixture of oxybutynin (B1027) is predominantly attributed to the (R)-enantiomer. nih.govnih.gov As an antagonist, it binds to the receptor, thereby inhibiting the binding of the endogenous neurotransmitter, acetylcholine, and preventing the subsequent conformational changes required for downstream G-protein signaling. nih.gov

The M3 muscarinic receptor (M3R) is a key target for (R)-oxybutynin. nih.gov This receptor subtype is crucial in mediating the contraction of smooth muscles, such as the detrusor muscle in the bladder. nih.govresearchgate.net

To understand the binding mechanism between (R)-oxybutynin and the M3 muscarinic receptor, molecular docking and simulation studies have been employed. nih.govnih.govescholarship.org A significant advancement in this area came from first determining a definitive crystal structure of oxybutynin hydrochloride using microcrystal electron diffraction (MicroED). nih.govescholarship.orgresearchgate.net This improved structural model provided a more accurate basis for computational analyses. nih.govresearchgate.net These docking studies simulate the interaction between the ligand, (R)-oxybutynin, and the M3R protein pocket to predict the binding mode and energy. nih.govnih.gov Such simulations are valuable for understanding the specifics of the drug-receptor interaction at a molecular level. nih.gov

Molecular docking studies have been instrumental in identifying the key amino acid residues within the M3R binding pocket that interact with (R)-oxybutynin. nih.govnih.govescholarship.org The binding of ligands to the orthosteric site of muscarinic receptors involves interactions with residues located in the transmembrane (TM) domains. rsc.org A highly conserved aspartate residue in TM3 is crucial for anchoring the positively charged amine group of muscarinic ligands. rsc.org

Docking analyses of (R)-oxybutynin into the M3R structure have revealed specific interactions, including hydrogen bonding and π-stacking, which stabilize the ligand within the binding pocket. researchgate.net One key interaction identified is a hydrogen bond with the residue Asn507. researchgate.net These studies help to construct a detailed map of the binding site and highlight the universal binding geometry necessary for M3R antagonist function. nih.gov

As an antagonist, (R)-oxybutynin functions by binding to the M3R and stabilizing it in an inactive conformation. nih.gov This binding physically obstructs the binding of acetylcholine and prevents the receptor from undergoing the specific conformational changes necessary to activate the downstream Gq/11 signaling pathway. nih.govresearchgate.net Computational studies have also explored the conformational changes of the (R)-oxybutynin molecule itself as it moves from its state in a drug formulation to its biologically active state within the receptor's binding pocket. nih.gov By comparing the predicted complex structure with other known M3R antagonists, researchers have proposed a possible universal binding conformation for this class of drugs, which is valuable for the future design and optimization of new M3R antagonists. nih.govnih.govresearchgate.net

(R)-Oxybutynin, like its racemic parent compound, is a non-selective muscarinic antagonist but shows some preference for certain subtypes. nih.govbenthamdirect.combenthamscience.com Studies have shown that oxybutynin and its enantiomers potently interact with M1, M3, and M4 receptors, while being less potent at the M2 and M5 subtypes. benthamdirect.combenthamscience.com Specifically, (R)-Oxybutynin and racemic oxybutynin have been found to be slightly more selective for M1 and M3 receptors over the M2 subtype. nih.gov This selectivity for M1 and M3 is a recognized characteristic of the drug. nih.govtandfonline.commedscape.comspringermedizin.de The affinity of racemic oxybutynin for the five human muscarinic receptor subtypes has been quantified, as shown in the table below.

| Receptor Subtype | Ki (nM) |

|---|---|

| M1 | 1.0 |

| M2 | 6.7 |

| M3 | 0.67 |

| M4 | 2.0 |

| M5 | 11 |

The antimuscarinic activity of oxybutynin resides almost entirely in the (R)-enantiomer. nih.govnih.gov The (R)-isomer is a significantly more potent anticholinergic agent than both the racemic mixture and the (S)-enantiomer. bionity.comwikipedia.org The (S)-enantiomer is considered to be essentially devoid of anticholinergic activity at clinically relevant doses. bionity.comwikipedia.org

In vitro pharmacological studies have demonstrated clear stereoselective antimuscarinic effects across M1, M2, and M3 receptor subtypes. nih.gov The potency difference is substantial, with the isomeric affinity ratio of (S)-Oxybutynin to (R)-Oxybutynin ranging from 12 to 88, depending on the receptor subtype. nih.gov In general, the R-enantiomers of oxybutynin are more potent than their corresponding S-enantiomers. benthamdirect.combenthamscience.com

| Compound | Relative Antimuscarinic Potency | Reference |

|---|---|---|

| (R)-Oxybutynin | High | bionity.comnih.govnih.govwikipedia.org |

| Racemic Oxybutynin | Moderate (activity primarily from the R-enantiomer) | nih.gov |

| (S)-Oxybutynin | Very Low / Negligible | bionity.comnih.govwikipedia.org |

(R)-Oxybutynin chloride, the active enantiomer of the racemic oxybutynin, exerts its therapeutic effects through a complex interplay of molecular and pharmacological actions. nih.govdrugs.com Primarily recognized for its role as a muscarinic receptor antagonist, its mechanism extends to downstream signaling pathways and other ancillary pharmacological properties. droracle.aibiorxiv.org

Downstream Signaling Pathways and Cellular Responses

The binding of (R)-oxybutynin to muscarinic receptors initiates a cascade of intracellular events that ultimately lead to its clinical effects.

(R)-Oxybutynin primarily targets M3 muscarinic receptors, which are coupled to the Gq/11 family of G proteins. biorxiv.org The binding of the natural ligand, acetylcholine, to these receptors typically activates phospholipase C, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). As an antagonist, (R)-oxybutynin prevents this activation, thereby inhibiting the downstream signaling cascade that is crucial for smooth muscle contraction. biorxiv.org

Ancillary Pharmacological Actions

Beyond its primary antimuscarinic effects, (R)-oxybutynin exhibits other pharmacological properties that contribute to its therapeutic profile.

Pharmacokinetics and Metabolism of R Oxybutynin Chloride

Absorption and Bioavailability of the (R)-Enantiomer

The absorption and subsequent systemic availability of (R)-oxybutynin are significantly influenced by its chemical properties and the route of administration. Following oral administration, oxybutynin (B1027) is absorbed rapidly from the gastrointestinal tract. However, it undergoes extensive presystemic, first-pass metabolism, primarily in the gut wall and liver.

While the antimuscarinic activity of racemic oxybutynin resides predominantly in the (R)-enantiomer, the absorption kinetics of the two enantiomers show similarities. Following oral administration of the racemic mixture, the plasma concentration-time profiles for (R)-oxybutynin and (S)-oxybutynin are comparable in shape.

In vitro studies using human epidermis have demonstrated that both the (R)- and (S)-enantiomers of oxybutynin are absorbed equally, indicating no stereoselectivity in skin permeation. Despite this, in vivo studies reveal stereoselective metabolism following both oral and transdermal administration. After oral administration, the systemic bioavailability of racemic oxybutynin is low, approximately 6%. This is largely due to extensive first-pass metabolism mediated by the cytochrome P450 system, particularly CYP3A4, in the liver and gut wall. This metabolic process leads to the formation of metabolites, including the active N-desethyloxybutynin (DEO).

| Parameter (units) | (R)-Oxybutynin | (S)-Oxybutynin |

|---|---|---|

| Cmax (ng/mL) | 3.6 (2.2) | 7.8 (4.1) |

| Tmax (hr) | 0.9 (0.5) | 0.8 (0.4) |

| AUC (0-8) (ng·hr/mL) | 12.6 (7.4) | 24.3 (13.3) |

Data derived from studies on oral administration of DITROPAN®. Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve. Values are presented as mean (SD).

The route of administration significantly alters the bioavailability of (R)-oxybutynin by modulating the extent of first-pass metabolism.

Oral Administration: This route subjects the compound to extensive first-pass metabolism, resulting in a low absolute bioavailability of approximately 7% for the more active (R)-enantiomer. This process also leads to plasma concentrations of the active metabolite, N-desethyloxybutynin (DEO), that can be 5 to 12 times greater than the parent compound.

Transdermal Administration: By delivering the drug directly into systemic circulation, transdermal systems such as patches and gels largely bypass the gastrointestinal and hepatic first-pass metabolism. This results in significantly lower plasma concentrations of DEO compared to oral administration. Consequently, the ratio of the metabolite to the parent compound is substantially improved, which is clinically significant as DEO is thought to contribute to anticholinergic side effects. While in vitro studies show equal skin permeation of both enantiomers, in vivo data indicates stereoselective metabolism is still present, with plasma concentrations of (R)-oxybutynin being slightly lower than those of the (S)-enantiomer after multiple patch applications.

Intravesical Administration: Similar to the transdermal route, intravesical instillation avoids first-pass metabolism. This method results in a higher bioavailability for the (R)-enantiomer, estimated to be between 10% and 22%. It also significantly reduces the NDO/oxybutynin ratio from approximately 17 after oral administration to near unity.

Intravaginal Administration: This route also serves to minimize the hepatic first-pass effect. Studies with intravaginal rings have shown efficient administration, resulting in systemic plasma levels of oxybutynin comparable to oral routes but with a potentially more favorable parent-to-metabolite ratio.

| Administration Route | Absolute Bioavailability (%) | Key Characteristics |

|---|---|---|

| Oral | ~7% | Extensive first-pass metabolism; high N-desethyloxybutynin (DEO) levels. |

| Transdermal | N/A (avoids first-pass) | Bypasses first-pass metabolism; significantly lower DEO levels. |

| Intravesical | 10% - 22% | Bypasses first-pass metabolism; low DEO to oxybutynin ratio. |

Distribution and Tissue Compartmentation

Once absorbed into the systemic circulation, (R)-oxybutynin is distributed throughout the body. Its physicochemical properties, including high lipophilicity, contribute to its distribution profile.

Oxybutynin has a large volume of distribution, measured at 193 L following intravenous administration of 5 mg of oxybutynin chloride. Pharmacokinetic studies have revealed stereoselectivity in its distribution. After multiple applications of a transdermal delivery system, the plasma concentrations of (R)-oxybutynin were found to be lower than those of (S)-oxybutynin. This difference is not due to metabolic rates in the liver but is considered a major consequence of stereoselective plasma protein binding, which results in a higher unbound fraction of (R)-oxybutynin in the plasma.

(R)-Oxybutynin can readily cross the blood-brain barrier (BBB). This permeability is attributed to its key physicochemical properties: high lipophilicity, a neutral charge at physiological pH, and a small molecular size. Studies in mice have shown that the brain penetration of oxybutynin is not significantly restricted by the P-glycoprotein (P-gp) efflux transporter, a mechanism that limits the central nervous system (CNS) entry of other compounds. The ability of oxybutynin and its active metabolite, DEO, to enter the CNS is a critical aspect of its pharmacological profile.

Both enantiomers of oxybutynin are extensively bound to plasma proteins, with a binding rate exceeding 99%. The binding process is highly enantioselective. The unbound fraction of (R)-oxybutynin in plasma is approximately 1.56 to two times higher than that of the (S)-isomer.

The primary binding protein for oxybutynin in plasma is alpha-1-acid glycoprotein (B1211001) (AGP), which plays a dominant role in the strong and enantioselective binding. The binding affinity of oxybutynin to AGP is substantially higher than to human serum albumin (HSA) and displays significant enantioselectivity. In contrast, binding to low-density lipoprotein (LDL) has been found to be non-enantioselective. This differential binding, leading to a higher concentration of free (R)-oxybutynin, is a major factor in the stereoselective pharmacokinetics of the drug.

| Parameter | (R)-Oxybutynin | (S)-Oxybutynin |

|---|---|---|

| Bound Fraction in Human Plasma | >99% | >99% |

| Relative Unbound Fraction | ~1.56 - 2.0x higher than (S)-Oxybutynin | Reference |

| Primary Binding Protein | Alpha-1-acid glycoprotein (AGP) | |

| Binding Affinity (nK) to AGP (M-1) | 6.86 x 106 | 1.53 x 107 |

Data from high-performance frontal analysis studies.

Biotransformation Pathways of (R)-Oxybutynin

Cytochrome P450 Enzyme System Involvement (e.g., CYP3A4)

The metabolism of oxybutynin is predominantly mediated by the cytochrome P450 (CYP) enzyme system. fda.govnih.gov Specifically, CYP3A4 is the main enzyme responsible for its biotransformation. nih.govdrugbank.comnih.govnih.govresearchgate.netdrugsporphyria.netmdpi.com This enzymatic activity is not only present in the liver but also in the intestinal wall, contributing to a significant first-pass metabolism. nih.govdrugbank.compharmacompass.com

Research has shown that in addition to CYP3A4, CYP3A5 may also play a role in the metabolism of oxybutynin. nih.gov In vitro studies using human liver microsomes have demonstrated that ketoconazole, a potent inhibitor of CYP3A4, can almost completely inhibit the N-deethylation of oxybutynin. nih.gov While oxybutynin is primarily a substrate for CYP3A enzymes, it has also been shown to have some affinity for CYP2D6, although it does not appear to be metabolized by this enzyme to a significant extent. nih.gov

The involvement of CYP3A4 has clinical implications, as co-administration with drugs that inhibit this enzyme can lead to increased plasma concentrations of oxybutynin. nih.gov For instance, when administered with ketoconazole, the mean plasma concentrations of oxybutynin were found to be approximately two- to four-fold higher. nih.gov

Enantiomer-Specific Metabolic Fate

Oxybutynin is a racemic mixture of (R)- and (S)-enantiomers, and its metabolism exhibits stereoselectivity. nih.govresearchgate.netnih.gov The antimuscarinic activity of oxybutynin resides predominantly in the (R)-isomer. fda.govnih.gov

In vitro studies with human liver microsomes have shown that (R)-oxybutynin and its metabolite, (R)-N-desethyloxybutynin, are eliminated at a slightly slower rate compared to their corresponding (S)-enantiomers. nih.gov The formation of N-desethyloxybutynin from the (R)-enantiomer of oxybutynin is also slower than from the (S)-enantiomer. nih.gov

Interestingly, the unbound fraction of (R)-oxybutynin in plasma is nearly twice as high as that of (S)-oxybutynin. nih.gov Conversely, (R)-N-desethyloxybutynin is more extensively bound to plasma proteins than (S)-N-desethyloxybutynin. nih.gov These differences in protein binding are a major factor contributing to the observed stereoselectivity in the pharmacokinetics of oxybutynin. nih.gov

Following oral administration, the plasma concentrations of the active metabolite, N-desethyloxybutynin, greatly exceed those of the parent drug, with the area under the curve (AUC) for (R)-N-desethyloxybutynin being the highest, followed by (S)-N-desethyloxybutynin, (S)-oxybutynin, and (R)-oxybutynin. nih.gov

Formation and Activity of N-Desethyloxybutynin and Other Metabolites

The biotransformation of (R)-oxybutynin results in the formation of several metabolites, with N-desethyloxybutynin being the most significant in terms of pharmacological activity. drugbank.comnih.govpharmacompass.com However, other metabolic pathways also contribute to the clearance of the parent compound. nih.govresearchgate.net

Three primary oxidative metabolic pathways have been identified for oxybutynin: N-deethylation, N-oxidation, and hydroxylation. nih.govresearchgate.net

N-Deethylation: This is the principal metabolic pathway, leading to the formation of N-desethyloxybutynin (Oxy-DE). nih.govresearchgate.netnih.gov This reaction is catalyzed mainly by CYP3A4. nih.govresearchgate.net

N-Oxidation: This pathway results in the formation of an N-oxide metabolite (Oxy-NO). nih.govresearchgate.net This tertiary propargylamine (B41283) N-oxide can then undergo rearrangement to form an enaminoketone (Oxy-EK). nih.govresearchgate.net

Hydroxylation: This metabolic route involves the addition of a hydroxyl group to the cyclohexyl ring of the oxybutynin molecule. nih.govresearchgate.net

Another identified metabolite is phenylcyclohexylglycolic acid, which is considered a major inactive metabolite. drugbank.comnih.govpharmacompass.comnih.gov

(R)-N-desethyloxybutynin is not an inactive byproduct but a pharmacologically active metabolite. fda.govnih.gov It exhibits a pharmacological activity similar to that of the parent compound, (R)-oxybutynin. fda.gov This active metabolite contributes significantly to the clinical effects of oxybutynin. patsnap.com

Following oral administration, the plasma concentrations of N-desethyloxybutynin are substantially higher than those of oxybutynin, with levels being approximately 5 to 12 times greater. drugsporphyria.netresearchgate.net This is due to the extensive first-pass metabolism of oxybutynin. drugbank.comdrugsporphyria.net The high circulating levels of this active metabolite mean that it plays a crucial role in both the therapeutic and adverse effects observed with oxybutynin treatment. mdpi.comresearchgate.net

In contrast to N-desethyloxybutynin, other metabolites of oxybutynin are considered inactive. One such metabolite is the enaminoketone, Oxy-EK, which is formed through the N-oxidation pathway. nih.govresearchgate.net

Studies investigating the functional activity of Oxy-EK on muscarinic receptors (M1, M2, and M3) have demonstrated that it lacks antimuscarinic activity. nih.govresearchgate.net Furthermore, despite having a chemical structure that could potentially react with glutathione, Oxy-EK has been shown not to do so, indicating that it is not a reactive and potentially toxic metabolite. nih.govresearchgate.net Phenylcyclohexylglycolic acid is another major inactive metabolite resulting from the hepatic biotransformation of oxybutynin. drugbank.compharmacompass.com

Data Tables

Table 1: Key Enzymes in (R)-Oxybutynin Metabolism

| Enzyme | Role in Metabolism | Reference |

| CYP3A4 | Primary enzyme responsible for N-deethylation. | nih.govresearchgate.net |

| CYP3A5 | May also contribute to metabolism. | nih.gov |

Table 2: Comparison of (R)- and (S)-Oxybutynin Pharmacokinetics

| Parameter | (R)-Enantiomer | (S)-Enantiomer | Reference |

| Elimination Rate | Slower | Faster | nih.gov |

| N-desethyloxybutynin Formation | Slower | Faster | nih.gov |

| Unbound Plasma Fraction (Parent) | Higher | Lower | nih.gov |

| Plasma Protein Binding (Metabolite) | Higher | Lower | nih.gov |

Table 3: Metabolites of (R)-Oxybutynin

| Metabolite | Formation Pathway | Pharmacological Activity | Reference |

| (R)-N-Desethyloxybutynin (Oxy-DE) | N-Deethylation | Active | fda.govnih.gov |

| N-Oxide (Oxy-NO) | N-Oxidation | Intermediate | nih.govresearchgate.net |

| Enaminoketone (Oxy-EK) | Rearrangement of N-oxide | Inactive | nih.govresearchgate.net |

| Hydroxylated metabolites | Hydroxylation | Not specified | nih.govresearchgate.net |

| Phenylcyclohexylglycolic acid | Ester hydrolysis | Inactive | drugbank.comnih.govpharmacompass.comnih.gov |

Excretion and Elimination Pathways

The elimination of (R)-Oxybutynin chloride is predominantly characterized by extensive hepatic metabolism, with only a minimal fraction of the parent compound and its primary active metabolite being cleared by the kidneys. fda.govnih.govdrugbank.com

Renal Clearance of (R)-Oxybutynin and its Metabolites

The role of the kidneys in the direct elimination of (R)-Oxybutynin and its principal active metabolite, (R)-N-desethyloxybutynin, is minor. Research consistently shows that after administration, the amount of unchanged drug excreted in the urine is negligible. nih.govdrugbank.com Specifically, less than 0.1% of the administered dose of oxybutynin is found in the urine as the parent compound. fda.govdrugbank.com Similarly, the urinary excretion of the N-desethyloxybutynin metabolite is also less than 0.1% of the initial dose. fda.govnih.govdrugbank.com

Urinary Excretion of Oxybutynin and its Primary Metabolite

| Compound | Percentage of Administered Dose Excreted in Urine |

|---|---|

| Oxybutynin (Parent Drug) | < 0.1% |

| N-desethyloxybutynin (Metabolite) | < 0.1% |

Biliary Excretion and Enterohepatic Recirculation

Detailed clinical research findings specifically documenting the extent of biliary excretion and the potential for enterohepatic recirculation of (R)-Oxybutynin chloride and its metabolites are not extensively covered in the available scientific literature. The primary elimination pathway described is extensive hepatic metabolism followed by minimal renal excretion of the parent compound and its key metabolite. fda.govnih.gov

Preclinical Research and Translational Studies of R Oxybutynin Chloride

In Vitro Studies on Isolated Organ Systems

In vitro experiments using isolated tissues have provided fundamental insights into the direct effects of (R)-Oxybutynin on bladder smooth muscle and its comparative antagonistic properties.

(R)-Oxybutynin's primary mechanism involves the relaxation of the bladder's detrusor smooth muscle. fda.govhres.cahres.calabriva.com Laboratory studies have demonstrated that it exerts a direct antispasmodic effect on smooth muscle and inhibits the muscarinic action of acetylcholine (B1216132). fda.gov This results in a diminished frequency of uninhibited contractions of the detrusor muscle. fda.govhres.cahres.cahres.cahres.ca In vitro studies using isolated detrusor preparations have shown that oxybutynin (B1027) reduces both spontaneous and non-cholinergically induced contractions. hres.ca

The spasmolytic activity of oxybutynin has been quantified as being four to ten times greater than that of atropine (B194438) on the rabbit detrusor muscle, even though its anticholinergic activity is only about one-fifth that of atropine in the same model. fda.gov Further research on rabbit detrusor tissue has shown that oxybutynin potently antagonizes spasms induced by barium chloride, with an efficacy equivalent to papaverine (B1678415) and ten times that of atropine. nih.gov This direct relaxant effect is likely related to its local anesthetic properties and effects on calcium channels, rather than inhibition of phosphodiesterase. nih.gov Additionally, (R)-Oxybutynin has been shown to competitively antagonize contractions induced by the cholinergic agonist carbachol. medchemexpress.com

| Model System | Inducing Agent | Finding | Reference |

|---|---|---|---|

| Rabbit Detrusor Muscle | Acetylcholine | Inhibits muscarinic action; exhibits 1/5th the anticholinergic activity of atropine but 4-10 times the antispasmodic activity. | fda.gov |

| Rabbit Detrusor Muscle | Barium Chloride | More effective in inhibiting contractions than propantheline, methantheline (B1204047), and atropine. | hres.cahres.calabriva.comhres.ca |

| Rabbit Detrusor Muscle | Barium Chloride | Strongly antagonizes spasms with potency equivalent to papaverine and 10x that of atropine. | nih.gov |

| Isolated Detrusor Preparations | Spontaneous/Non-cholinergic | Reduces spontaneous and non-cholinergically induced contractions. | hres.ca |

| Isolated Tissue | Carbachol | (R)-Oxybutynin competitively antagonizes carbachol-induced contractions. | medchemexpress.com |

Comparative studies have been essential to position the antagonistic profile of oxybutynin relative to other anticholinergic agents. In vitro, while the anticholinergic effects of racemic oxybutynin are noted to be weaker than those of atropine, it possesses significantly greater antispasmodic activity. hres.cahres.calabriva.comhres.ca Specifically, on rabbit detrusor muscle, its anticholinergic potency was found to be midway between atropine and papaverine. nih.gov

However, its efficacy varies depending on the contractile agent used. While highly effective against barium chloride-induced contractions, oxybutynin was found to be less active than agents like atropine, propantheline, and methantheline at inhibiting contractions stimulated by histamine (B1213489) or carbamylcholine. labriva.comhres.cahres.ca In vivo studies in anesthetized dogs further clarified this profile, showing that against neostigmine-induced spasms, oxybutynin chloride had only about 15% of the potency of atropine, suggesting its primary antispasmodic activity is musculotropic (acting directly on the muscle) rather than neurotropic. labriva.com

In Vivo Animal Models

Animal models have been indispensable for studying the integrated physiological effects of (R)-Oxybutynin chloride on the urinary system and other organ systems.

Urodynamic studies in various animal models consistently demonstrate the beneficial effects of oxybutynin. In cystometric studies on animals, oxybutynin increases bladder capacity, reduces the frequency of uninhibited detrusor contractions, and delays the initial urge to void. fda.govhres.cahres.ca These findings have been observed with intravenous, subcutaneous, and intravesical administration routes in various animal models, which showed reduced maximum intravesical pressure and increased bladder threshold volume. fda.gov

In conscious rats, a common model for urodynamic assessment, oxybutynin has been shown to decrease the maximum detrusor pressure during micturition. nih.gov Studies in anesthetized rats revealed that intravenous oxybutynin (1 mg/kg) led to a significant and rapid decrease in micturition pressure, although it did not affect bladder volume capacity in that specific model. nih.gov In a guinea pig model of partial bladder outlet obstruction, chronic treatment with oxybutynin helped maintain normal intravesical pressure and bladder compliance, preventing the pathological changes seen in untreated obstructed animals. nih.gov

| Animal Model | Key Urodynamic Parameter(s) | Effect of Oxybutynin | Reference |

|---|---|---|---|

| General Animal Models | Bladder Capacity, Contraction Frequency, Desire to Void | Increases capacity, diminishes contractions, delays desire to void. | fda.govhres.cahres.ca |

| Conscious Rats | Maximum Detrusor Pressure | Decreases pressure at micturition. | nih.gov |

| Anesthetized Rats | Micturition Pressure, Bladder Capacity | Markedly decreased pressure; no effect on capacity. | nih.gov |

| Guinea Pigs (with bladder obstruction) | Intravesical Pressure, Compliance | Maintained normal pressure and compliance. | nih.gov |

| General Animal Models | Max. Intravesical Pressure, Bladder Threshold Volume | Reduces pressure, increases volume. | fda.gov |

Animal models of neurogenic bladder, which simulate conditions like spina bifida or spinal cord injury, have been critical for confirming oxybutynin's therapeutic relevance. In models of uninhibited and reflex neurogenic bladder, cystometric evaluations show that oxybutynin consistently increases vesical capacity and diminishes uninhibited contractions. hres.cahres.cahres.ca The use of intravesical oxybutynin has demonstrated excellent efficacy in rabbit models of neurogenic bladder dysfunction. nih.gov Furthermore, in a guinea pig model where partial obstruction induced bladder hypertrophy and ischemia—changes often seen in neurogenic dysfunction—oxybutynin treatment was shown to have a protective effect on both bladder function and structure. nih.gov

As a tertiary amine, (R)-Oxybutynin has the potential to cross the blood-brain barrier, and its CNS effects have been evaluated in animal studies. nih.gov The CNS actions of oxybutynin chloride in animals are generally similar to but weaker than those of atropine. hres.cahres.calabriva.comhres.cahres.ca

High doses in animal studies have been associated with CNS-related effects. In dogs, observed effects included mydriasis (pupil dilation), ataxia (loss of coordination), convulsions, and muscular weakness. labriva.comhres.ca In rats, high dosages led to ataxia, depression, and hypersensitivity to stimulation. labriva.comhres.ca Further confirming its entry into the CNS, oral administration of oxybutynin to mice was found to significantly occupy muscarinic receptors in the cerebral cortex. medchemexpress.com

Cardiovascular Studies

Preclinical animal studies have established that the cardiovascular effects of oxybutynin chloride are qualitatively similar to but weaker than those of atropine. labriva.comhres.ca The compound exerts its effects through competitive antagonism of acetylcholine at postganglionic muscarinic receptors, which are also present in cardiac tissue. hres.cafda.gov

Animal studies have indicated that oxybutynin administration may aggravate symptoms of pre-existing cardiovascular conditions such as coronary heart disease, congestive heart failure, cardiac arrhythmias, and hypertension. labriva.comhres.cahres.capharmascience.com Overdose in animals has been associated with anticholinergic effects including tachycardia and cardiac arrhythmia. hres.cahres.ca However, one study concluded that at the peak therapeutic plasma concentrations observed (0.01–0.1 µM), it is highly unlikely that oxybutynin would cause adverse effects on cardiac electrical activity. nih.gov In dogs, high doses resulted in transient effects like tremors and nervousness but were not linked to microscopic tissue damage. medicines.org.uk While newer antimuscarinic agents have been reported to prolong the QT/QTc interval, this has not been specifically reported for oxybutynin formulations. hres.ca

Toxicological Profiles and Safety Pharmacology

The toxicological profile of oxybutynin chloride has been evaluated through a series of assessments for mutagenicity, carcinogenicity, and reproductive toxicity.

Oxybutynin chloride has been extensively tested for mutagenic and carcinogenic potential. The compound showed no evidence of mutagenic activity in various in vitro and in vivo assays. fda.gov

Mutagenicity:

Bacterial Reversion Assays: Negative results were obtained in tests using Salmonella typhimurium, Schizosaccharomyces pompholiciformis, Saccharomyces cerevisiae, and Escherichia coli. rxabbvie.comfda.govhres.camedcentral.comhres.cafda.gov

Mammalian Cell Assays: No mutagenic activity was found in a chromosomal aberration test using mammalian cells. fda.govhres.ca

In Vivo Assays: A micronucleus assay in the bone marrow of mice also yielded negative results. fda.govhres.ca

Carcinogenicity:

A 24-month carcinogenicity study was conducted in rats with oral dosages of oxybutynin chloride at 20, 80, and 160 mg/kg/day. rxabbvie.comhres.ca These doses represent approximately 6, 25, and 50 times the maximum human exposure based on body surface area. rxabbvie.com The study concluded that there was no evidence of carcinogenicity. rxabbvie.commedcentral.comhres.cafda.gov

Table 1: Genotoxicity and Carcinogenicity Findings for Oxybutynin Chloride

| Test Type | System/Model | Finding | Citation |

|---|---|---|---|

| Mutagenicity | Bacterial Reversion Assay (S. typhimurium, S. pompholiciformis, S. cerevisiae) | No mutagenic activity | rxabbvie.comfda.govmedcentral.comhres.cafda.gov |

| Mutagenicity | Chromosomal Aberration Test (Mammalian Cells) | Negative | fda.govhres.ca |

| Mutagenicity | Mouse Micronucleus Assay | Negative | fda.govhres.ca |

| Carcinogenicity | 24-Month Rat Study | No evidence of carcinogenicity | rxabbvie.commedcentral.comhres.cafda.gov |

Reproductive and developmental toxicity studies on oxybutynin have been conducted in several animal species, including mice, rats, hamsters, and rabbits, with varying results.

Some studies reported no definitive evidence of impaired fertility or harm to the animal fetus in mice, rats, hamsters, and rabbits. rxabbvie.comfda.govhres.cafda.gov Specifically, subcutaneous administration to rats at doses up to 25 mg/kg and to rabbits at doses up to 0.4 mg/kg showed no evidence of fetal harm. fda.gov In rats, daily oral doses of 15 mg/kg did not show adverse effects on fertility or reproductive performance, and doses of 20 mg/kg were without adverse effects on embryo-fetal development. medicines.org.uk

Conversely, other studies have indicated potential reproductive toxicity. In rats, oxybutynin has been associated with an increased incidence of fetal malformations, a prolonged gestation period, and impaired postnatal performance of the offspring. mpa.se A reduction in the count of live embryos was noted at doses of 25 and 125 mg/kg. hres.ca An embryotoxicity study in rabbits found a significant increase in organ anomalies at a subcutaneously administered dose of 0.4 mg/kg/day. fda.govmpa.se

Table 2: Summary of Reproductive and Developmental Toxicity Studies for Oxybutynin Chloride

| Species | Key Findings | Citation |

|---|---|---|

| Rat | No adverse effects on fertility or reproductive performance at 15 mg/kg/day. | medicines.org.uk |

| Rat | Increased fetal malformations, extended gestation, impaired postnatal performance. | mpa.se |

| Rat | Reduced live embryo count at 25 and 125 mg/kg. | hres.ca |

| Rabbit | No effects on embryo-fetal development at 48 mg/kg/day. | medicines.org.uk |

| Rabbit | Increased organ anomalies at 0.4 mg/kg/day (subcutaneous). | fda.govmpa.se |

| Mouse, Hamster | No definite evidence of impaired fertility or harm to the fetus. | rxabbvie.comfda.govhres.cafda.gov |

Translational Relevance to Human Physiology

The preclinical findings for oxybutynin chloride, particularly concerning its (R)-enantiomer, are highly relevant to its clinical use in humans. The primary mechanism of action, the relaxation of bladder smooth muscle, observed in animal models is the basis for its efficacy in treating overactive bladder in humans. labriva.comhres.cahres.canih.gov Cystometric studies in patients have confirmed the preclinical observations, demonstrating that oxybutynin increases bladder capacity and diminishes the frequency of uninhibited detrusor muscle contractions. labriva.comhres.cahres.cadrugs.com

The antimuscarinic activity resides predominantly with the (R)-isomer, which shows greater selectivity for the M1 and M3 muscarinic subtypes found in the bladder detrusor muscle and parotid gland, compared to the M2 subtype, which is predominant in cardiac tissue. hres.ca This selectivity is a key aspect of its therapeutic action.

The cardiovascular effects noted in animal studies, such as the potential for tachycardia, translate into clinical precautions. labriva.comhres.cahres.ca Consequently, oxybutynin is used with caution in patients with pre-existing cardiac conditions like coronary heart disease, congestive heart failure, and cardiac arrhythmias. labriva.comhres.ca

The lack of mutagenic or carcinogenic potential in extensive preclinical testing supports the long-term safety profile of the drug in clinical practice. rxabbvie.comfda.govmedcentral.comhres.ca The findings from animal reproductive toxicity studies, which showed some evidence of fetal harm at certain doses, have led to the recommendation that oxybutynin should not be used during pregnancy unless the potential benefits outweigh the risks. medicines.org.ukmpa.se

Clinical Research Paradigms for R Oxybutynin Chloride

Pharmacodynamic and Pharmacokinetic Studies in Human Subjects

Pharmacokinetic studies of oxybutynin (B1027) reveal that the antimuscarinic activity primarily resides in the (R)-isomer. fda.govdrugs.comwikipedia.orghres.ca Upon administration, oxybutynin is metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, which is found in the liver and gut wall. fda.govdrugs.comtmda.go.tz This metabolism results in the formation of an active metabolite, N-desethyloxybutynin. fda.govdrugs.comtmda.go.tz

Enantiomer-Specific Pharmacokinetics in Healthy Volunteers

Studies in healthy volunteers have been crucial in understanding the enantiomer-specific pharmacokinetics of oxybutynin. After oral administration of racemic oxybutynin, both (R)- and (S)-enantiomers are absorbed, but it is the (R)-enantiomer that is predominantly responsible for the antimuscarinic effects. fda.govdrugs.comwikipedia.orghres.ca

A study involving 18 healthy male and female subjects in a randomized, open-label, two-way crossover design compared the pharmacokinetics of a single transdermal system versus a 5 mg immediate-release oral tablet. nih.gov Following oral administration, plasma concentrations of the active metabolite, N-desethyloxybutynin (DEO), were significantly higher than the parent compound. nih.gov Specifically, the area under the curve (AUC) values followed the order of R-DEO > S-DEO > S-OXY > R-OXY. nih.gov

In contrast, transdermal administration resulted in lower plasma concentrations of DEO, with the AUC values showing a different pattern: S-OXY > S-DEO > R-OXY > R-DEO. nih.gov This suggests that transdermal delivery reduces the extensive first-pass metabolism seen with oral dosing. nih.gov

| Parameter | Oral Administration | Transdermal Administration |

| Relative AUC Values | R-DEO > S-DEO > S-OXY > R-OXY | S-OXY > S-DEO > R-OXY > R-DEO |

This table summarizes the relative plasma exposure of oxybutynin (OXY) and N-desethyloxybutynin (DEO) enantiomers following oral and transdermal administration in healthy volunteers. nih.gov

Parent Drug to Metabolite Ratios and Clinical Implications

The ratio of the parent drug, oxybutynin, to its active metabolite, N-desethyloxybutynin (DEO), is a critical factor with significant clinical implications. Following oral administration of immediate-release oxybutynin, there is extensive first-pass metabolism, leading to high DEO to oxybutynin ratios, estimated to be between 4:1 and 10:1. nih.gov This high concentration of the active metabolite is thought to contribute to many of the anticholinergic side effects associated with the drug. nih.gov

Different formulations of oxybutynin have been developed to alter this ratio and potentially improve tolerability. For instance, extended-release oral formulations (OXY-ER) exhibit a more favorable DEO:OXY ratio of approximately 4.3:1 compared to immediate-release formulations. nih.gov Transdermal delivery systems, by bypassing the first-pass metabolism, achieve even lower DEO concentrations and consequently have the most favorable DEO:OXY ratios, around 1.3:1 for the transdermal patch (OXY-TDS) and 0.8:1 for the topical gel (OXY-OTG). nih.gov

A study comparing oral and intravesical administration in healthy adults found that the systemic exposure to racemic N-desethyloxybutynin was only 21% after intravesical administration compared to oral intake. nih.gov This resulted in a 14-fold decrease in the N-desethyloxybutynin to oxybutynin AUC ratio for intravesical administration. nih.gov

| Formulation | DEO:OXY Ratio |

| Oral Immediate-Release (OXY-IR) | 4-10:1 |

| Oral Extended-Release (OXY-ER) | 4.3:1 |

| Transdermal Patch (OXY-TDS) | 1.3:1 |

| Topical Gel (OXY-OTG) | 0.8:1 |

| Intravesical Administration | 14-fold lower than oral |

This table presents a comparison of the N-desethyloxybutynin (DEO) to oxybutynin (OXY) ratios for various formulations. nih.govnih.gov

Advanced Clinical Trial Methodologies

The evaluation of (R)-Oxybutynin Chloride has been supported by a variety of advanced clinical trial methodologies designed to rigorously assess its efficacy and safety.

Randomized, Double-Blind, Placebo-Controlled Studies

Randomized, double-blind, placebo-controlled trials are the gold standard for establishing the efficacy of a new treatment. Numerous such studies have been conducted for various formulations of oxybutynin. For instance, combined results from two phase 3, double-blind, placebo-controlled trials involving 485 patients demonstrated the efficacy of a transdermal oxybutynin system in treating urge and mixed urinary incontinence. nih.gov Another multicenter, randomized, double-blind, placebo-controlled study with 789 participants confirmed the efficacy of an oxybutynin chloride topical gel. nih.gov

Fixed-Dose and Dose-Titration Studies

Both fixed-dose and dose-titration study designs have been utilized in the clinical development of oxybutynin formulations. Fixed-dose studies help to establish the efficacy and safety of specific doses. For example, some clinical trials for extended-release oxybutynin used a fixed-dose escalation design. drugs.comwikidoc.org

Dose-titration studies, on the other hand, allow for the individualization of dosage to achieve an optimal balance between efficacy and tolerability. drugs.comwikidoc.orghres.ca Many of the pivotal trials for extended-release oxybutynin were dose-adjustment studies where the final dose was tailored to the patient's response and side effects. drugs.comwikidoc.orghres.ca This approach is particularly relevant for anticholinergic drugs where side effects can be dose-limiting.

Crossover Study Designs

Crossover study designs are particularly useful for pharmacokinetic evaluations as they allow for within-subject comparisons of different formulations or routes of administration, thereby reducing inter-individual variability. A randomized, open-label, two-way crossover study was employed to compare the pharmacokinetics of oral and transdermal oxybutynin in healthy volunteers, providing key insights into the differences in metabolism between the two routes. nih.gov Another study used a 4-way crossover design to assess the bioavailability of controlled-release and immediate-release oxybutynin under fed and fasted conditions. hres.ca

Biomarker Identification and Validation in (R)-Oxybutynin Response

The identification and validation of biomarkers are critical for advancing personalized medicine in the context of (R)-Oxybutynin chloride therapy. Biomarkers can help elucidate the mechanisms underlying variable drug responses, predict clinical outcomes, and minimize adverse effects. Research in this area for (R)-Oxybutynin, which is the pharmacologically active enantiomer in the racemic oxybutynin mixture, has primarily focused on pharmacogenomic factors that influence its metabolism and therapeutic targets. fda.govnih.gov

Pharmacogenomic Markers for Inter-Individual Variability

Inter-individual variability in the response to oxybutynin is a significant clinical challenge. This variability is attributed in part to genetic polymorphisms in enzymes that metabolize the drug and in receptors that mediate its therapeutic effect.

Oxybutynin is primarily metabolized by the cytochrome P450 enzyme system, specifically CYP3A4, in the liver and gut wall. nih.govmedscape.com Genetic variations in the CYP3A4 gene can alter enzyme activity, leading to differences in drug clearance and plasma concentrations of the parent compound and its active metabolite, N-desethyl-oxybutynin. auajournals.org One study investigating the impact of gene polymorphisms on oxybutynin treatment success in children with overactive bladder found that individuals with the AA allele of a specific CYP3A4 polymorphism responded better to the standard treatment regimen compared to those with the AG allele. nih.gov This suggests that genotyping for CYP3A4 could be a valuable tool for predicting patient response.

Another important pharmacogenomic marker is related to the adrenergic pathway. The beta-3 adrenergic receptor (β3-AR), encoded by the ADRB3 gene, is highly expressed in the detrusor muscle and plays a role in its relaxation. nih.gov A specific polymorphism in this gene, Trp64Arg (rs4994), has been investigated as a potential predictor of treatment response. nih.gov Research referenced in a study on botulinum toxin-A efficacy indicated that in Turkish children with overactive bladder, treatment with oxybutynin was highly effective only in those who were TT homozygotes for the ADRB3:rs4994 polymorphism. mdpi.com Patients with polymorphic alleles in the adrenergic pathway seemed to experience less favorable clinical outcomes. nih.gov

Table 1: Pharmacogenomic Markers Influencing (R)-Oxybutynin Chloride Variability

| Gene | Polymorphism | Effect on (R)-Oxybutynin Response | Study Population |

|---|---|---|---|

| CYP3A4 | Not specified, but AA vs. AG allele | Children with the AA allele demonstrated a better response to standard oxybutynin treatment. nih.gov | Children with Lower Urinary Tract Symptoms (LUTS) |

| ADRB3 | Trp64Arg (rs4994) | High efficacy of oxybutynin treatment was observed in TT homozygotes. mdpi.com | Turkish children with overactive bladder |

| ADRB3 | TC genotype | Patients showed an insignificant difference between pre- and post-treatment voiding dysfunction symptom scores. nih.gov | Children with LUTS |

Markers for Therapeutic Efficacy and Adverse Reaction Prediction

The same pharmacogenomic markers that explain inter-individual variability can often be leveraged to predict therapeutic efficacy and the likelihood of adverse reactions.

Therapeutic Efficacy: Predicting who will benefit most from (R)-Oxybutynin therapy can prevent unnecessary treatment and guide the selection of alternative therapies for predicted non-responders. As noted, polymorphisms in CYP3A4 and ADRB3 have been linked to treatment success. nih.govmdpi.com Patients with the CYP3A4 AA genotype or the ADRB3 rs4994 TT genotype are predicted to have greater therapeutic efficacy from oxybutynin treatment. nih.govmdpi.com These genetic markers could, therefore, serve as predictive biomarkers for a positive clinical outcome.

Adverse Reaction Prediction: Adverse reactions to oxybutynin, such as dry mouth, are primarily attributed to its antimuscarinic effects and are often linked to the plasma concentration of its active metabolite, N-desethyloxybutynin. mdpi.com Genetic variations that affect metabolism can influence the levels of this metabolite. For instance, individuals who are "poor metabolizers" due to certain CYP3A4 polymorphisms may have different ratios of oxybutynin to N-desethyl-oxybutynin, potentially altering their side effect profile. auajournals.org While direct studies linking specific biomarkers to adverse reaction prediction for (R)-Oxybutynin are limited, it is a logical extension that pharmacogenomic markers influencing its metabolism via CYP3A4 are prime candidates. By identifying patients with polymorphisms that lead to higher concentrations of the N-desethyl-oxybutynin metabolite, clinicians could anticipate a higher risk of adverse events and manage the therapy accordingly.

Table 2: Biomarkers for Predicting Efficacy and Adverse Reactions of (R)-Oxybutynin Chloride

| Marker Type | Biomarker | Predicted Outcome | Mechanism |

|---|---|---|---|

| Efficacy | CYP3A4 AA genotype | Enhanced therapeutic response. nih.gov | Potentially more efficient metabolism leading to optimal active drug concentrations. |

| Efficacy | ADRB3 Trp64Arg (rs4994) TT homozygote | High therapeutic efficacy. mdpi.com | The non-polymorphic receptor may allow for more effective drug action on the detrusor muscle pathway. |

| Adverse Reactions | CYP3A4 polymorphisms | Potential for altered incidence/severity of side effects. hres.ca | Altered metabolism affecting the plasma concentration of N-desethyloxybutynin, a metabolite linked to side effects. mdpi.com |

Structure Activity Relationship Sar and Drug Design Implications for R Oxybutynin Chloride

Elucidation of 3D Structure and its Research Applications

For nearly five decades since its initial approval for medical use, the definitive crystal structure of oxybutynin (B1027) remained elusive due to limitations in sample quality and analytical techniques. nih.govnih.govdiva-portal.org This gap in knowledge has been a significant hurdle in fully understanding its pharmacological properties at a molecular level.

Microcrystal Electron Diffraction (MicroED) for Structural Analysis

A breakthrough in the structural analysis of (R)-Oxybutynin chloride came with the application of Microcrystal Electron Diffraction (MicroED). nih.govresearchgate.netresearchgate.net This cryogenic electron microscopy (CryoEM) based method is particularly suited for determining the structures of small molecules from nanocrystals that are too small for conventional X-ray diffraction techniques. researchgate.netescholarship.orgwikipedia.org The use of extremely low electron doses under cryogenic conditions minimizes radiation damage to the crystals, a significant challenge in previous analytical attempts. researchgate.netresearchgate.net

The MicroED technique successfully unveiled the experimental 3D structure of oxybutynin hydrochloride, providing a much-improved model over previously reported structures. nih.govresearchgate.netescholarship.org This high-resolution structure has been instrumental in subsequent computational studies to investigate the binding mechanism between the M3 muscarinic receptor and (R)-oxybutynin. nih.govresearchgate.netresearchgate.net

Inconsistencies with Previous PXRD Analyses

Prior to the successful application of MicroED, Powder X-ray Diffraction (PXRD) was used in an attempt to understand the molecular packing of oxybutynin hydrochloride. nih.govdiva-portal.orgresearchgate.net However, the models derived from PXRD data exhibited several inconsistencies when compared to the known 2D chemical structure of the molecule. nih.govresearchgate.netresearchgate.net

A significant issue with the PXRD-based models was attributed to X-ray-induced photoreduction. nih.govresearchgate.netescholarship.org This phenomenon led to errors in the determined structure, including a missing oxygen atom in the ester bond and an altered carbon-carbon triple bond. researchgate.net The MicroED structure rectified these inaccuracies, providing a definitive and improved 3D model that is consistent with the compound's chemical formula. nih.govresearchgate.netnih.gov

Ligand-Based and Structure-Based Drug Design Approaches

The antimuscarinic activity of oxybutynin is primarily attributed to its (R)-enantiomer, which acts as a competitive antagonist of acetylcholine (B1216132) at postganglionic muscarinic receptors. rxabbvie.comnih.govdrugs.com This stereoselectivity underscores the importance of the 3D conformation of the molecule in its interaction with the receptor. researchgate.netnih.gov

Development of M3R Antagonist Conformation Models

With the accurate 3D structure of (R)-Oxybutynin chloride in hand from MicroED studies, researchers have been able to employ molecular docking simulations to investigate its binding to the M3 muscarinic receptor. nih.govresearchgate.netresearchgate.net These computational models have revealed crucial contact residues and conformational changes that occur within the protein's binding pocket. nih.govresearchgate.netescholarship.org

This analysis has led to the proposal of a universal conformation for M3R antagonists, which is invaluable for future drug development. nih.govresearchgate.netresearchgate.net By comparing the predicted binding pose of (R)-oxybutynin with other M3R antagonists, a common binding geometry and essential interacting residues have been identified, providing a blueprint for designing new molecules with high affinity and selectivity. nih.gov

Rational Design of Next-Generation Antimuscarinics